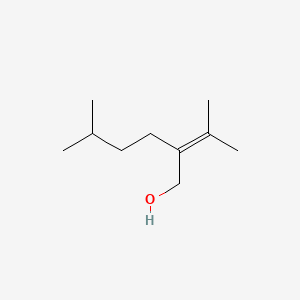

4-Hexen-1-ol, 5-methyl-2-(1-methylethylidene)-, dihydro deriv.

Description

Properties

CAS No. |

61792-54-9 |

|---|---|

Molecular Formula |

C10H20O |

Molecular Weight |

156.26 g/mol |

IUPAC Name |

5-methyl-2-propan-2-ylidenehexan-1-ol |

InChI |

InChI=1S/C10H20O/c1-8(2)5-6-10(7-11)9(3)4/h8,11H,5-7H2,1-4H3 |

InChI Key |

SDKONKRTCOVRFN-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CCC(=C(C)C)CO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hexen-1-ol, 5-methyl-2-(1-methylethylidene)-, dihydro deriv. typically involves the hydrogenation of lavandulol. The reaction is carried out under mild conditions using a hydrogenation catalyst such as palladium on carbon (Pd/C) in the presence of hydrogen gas. The reaction proceeds as follows:

Lavandulol+H2Pd/C4-Hexen-1-ol, 5-methyl-2-(1-methylethylidene)-, dihydro deriv.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow hydrogenation reactors. These reactors allow for efficient hydrogenation under controlled conditions, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation to form corresponding aldehydes or ketones.

Reduction: Further reduction can lead to the formation of saturated alcohols.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) are used for hydrogenation.

Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for converting the hydroxyl group to halides.

Major Products Formed

Oxidation: Formation of aldehydes or ketones.

Reduction: Formation of saturated alcohols.

Substitution: Formation of halides or other substituted derivatives.

Scientific Research Applications

Overview

4-Hexen-1-ol, 5-methyl-2-(1-methylethylidene)-, dihydro derivative is a chemical compound with the molecular formula and a molecular weight of approximately 156.269 g/mol. This compound has garnered attention in various fields due to its unique chemical properties and potential applications.

Analytical Chemistry

4-Hexen-1-ol, 5-methyl-2-(1-methylethylidene)-, dihydro derivative is utilized in analytical chemistry for its role in chromatography. Specifically, it can be separated and analyzed using reverse phase high-performance liquid chromatography (HPLC). The mobile phase typically consists of acetonitrile and water, with phosphoric acid used for compatibility with mass spectrometry applications. This method allows for the isolation of impurities and is suitable for pharmacokinetic studies, making it valuable in pharmaceutical research .

Flavor and Fragrance Industry

The compound is noted for its pleasant odor profile, making it a candidate for use in the flavor and fragrance industry. Its structural characteristics suggest potential applications in creating synthetic flavors or fragrances that mimic natural scents found in plants. The ability to synthesize this compound could lead to new formulations that enhance product appeal in consumer goods .

Pharmaceutical Applications

Given its chemical structure, 4-Hexen-1-ol, 5-methyl-2-(1-methylethylidene)-, dihydro derivative may exhibit biological activity that could be harnessed in pharmaceutical applications. Research into its pharmacological properties could reveal potential therapeutic uses or serve as a precursor for more complex drug molecules .

Agricultural Chemistry

The compound may also play a role in agricultural chemistry, particularly as a potential biopesticide or plant growth regulator. Its natural occurrence in certain plant species suggests that it could be developed into an eco-friendly alternative to synthetic pesticides, promoting sustainable agricultural practices .

Mechanism of Action

The mechanism of action of 4-Hexen-1-ol, 5-methyl-2-(1-methylethylidene)-, dihydro deriv. involves its interaction with various molecular targets. In biological systems, it may interact with cell membranes and proteins, leading to changes in cellular functions. The exact pathways and molecular targets are still under investigation, but its effects are believed to be mediated through modulation of signaling pathways and enzyme activities.

Comparison with Similar Compounds

Chemical Identity

- IUPAC Name : 4-Hexen-1-ol, 5-methyl-2-(1-methylethylidene)-, dihydro deriv.

- Molecular Formula : C₁₀H₂₀O (derived from hydrogenation of the parent compound, C₁₀H₁₈O) .

- Molecular Weight : 156.27 g/mol (calculated).

- CAS Registry Number : 61792-53-8 (related aldehyde derivative) .

- Structure : The dihydro derivative is formed by hydrogenating the double bond in the 1-methylethylidene (isopropylidene) group, converting it to an isopropyl substituent. This modification increases stability and reduces volatility compared to the unsaturated parent compound .

Physicochemical Properties

- LogP : Estimated ~2.5–3.0 (lower than its acetate derivative, which has a LogP of 4.34) .

- Stereochemistry: The parent compound (non-dihydro) exists as a racemic mixture, with (±)-lavandulol being a common synonym .

Comparison with Similar Compounds

Structurally Related Alcohols and Acetates

The table below compares key features of the target compound and analogous terpene alcohols/acetates:

Key Structural and Functional Differences

Saturation :

- The dihydro derivative lacks the isopropylidene double bond, enhancing stability but reducing volatility compared to the parent compound .

- Geranyl and linalyl acetates retain conjugated double bonds, increasing lipophilicity (higher LogP) and bioactivity .

Functional Groups: The dihydro derivative is a primary alcohol, while its acetate form (C₁₂H₂₂O₂) is more lipophilic, favoring membrane permeability . Phenylethyl alcohol, a simpler aromatic alcohol, exhibits distinct antimicrobial properties due to its phenolic structure .

The parent compound’s acetate (non-dihydro) lacks antimicrobial activity, contrasting with geranyl acetate’s broad-spectrum efficacy .

Research Findings and Data Gaps

- Antiemetic Mechanism : Network pharmacology studies implicate the acetate derivative in lavender oil’s antiemetic effects via cAMP signaling, but the dihydro variant’s role is unconfirmed .

- Toxicity Profile: The dihydro derivative and its parent compound are classified as low hazard due to non-reactivity in silico models, though in vivo data are lacking .

- Analytical Methods : Reverse-phase HPLC (Newcrom R1 column) effectively separates the acetate derivative, enabling purity assessments in pharmaceutical applications .

Biological Activity

4-Hexen-1-ol, 5-methyl-2-(1-methylethylidene)-, also known as Lavandulol, is a terpenoid compound that exhibits various biological activities. This article explores its chemical properties, biological activities, and potential applications in various fields such as pharmaceuticals and food industries.

- Molecular Formula : C10H18O

- Molecular Weight : 154.25 g/mol

- CAS Registry Number : 498-16-8

- IUPAC Name : 4-Hexen-1-ol, 5-methyl-2-(1-methylethylidene)-

The compound features a complex structure with multiple stereoisomers, which can influence its biological activity. The chemical structure is critical for understanding how it interacts with biological systems.

Antioxidant Activity

Research indicates that Lavandulol possesses significant antioxidant properties. Antioxidants are crucial for neutralizing free radicals, which can cause oxidative stress and lead to various diseases. A study demonstrated that Lavandulol effectively scavenged free radicals in vitro, indicating its potential as a natural antioxidant in food preservation and health supplements .

Antimicrobial Activity

Lavandulol has shown promising antimicrobial activity against various pathogens. In a comparative study of essential oils, it was found to inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were significantly lower than those for many synthetic antimicrobial agents, suggesting that Lavandulol could serve as a natural alternative to combat bacterial infections .

Anti-inflammatory Effects

The compound exhibits anti-inflammatory properties by modulating inflammatory pathways. In vitro studies have shown that Lavandulol can reduce the expression of pro-inflammatory cytokines, making it a candidate for developing treatments for inflammatory diseases .

Neuroprotective Effects

Emerging research suggests that Lavandulol may have neuroprotective effects. It has been observed to enhance neuronal survival in models of neurodegeneration by reducing apoptosis and promoting cell viability . This property positions it as a potential therapeutic agent for neurodegenerative disorders such as Alzheimer's disease.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of Lavandulol against foodborne pathogens. The results indicated that Lavandulol had an MIC of 0.5 mg/mL against Listeria monocytogenes, showcasing its potential application in food safety and preservation .

Case Study 2: Antioxidant Properties

In another research effort, Lavandulol was incorporated into lipid-based formulations to assess its antioxidant capacity. The formulations exhibited enhanced stability and reduced oxidation rates compared to control samples without the compound .

Data Summary

| Activity Type | Effectiveness | MIC (mg/mL) | Notes |

|---|---|---|---|

| Antioxidant | High | N/A | Effective in scavenging free radicals |

| Antimicrobial | Moderate to High | 0.5 | Effective against Listeria monocytogenes |

| Anti-inflammatory | Significant | N/A | Reduces pro-inflammatory cytokines |

| Neuroprotective | Promotes neuronal survival | N/A | Reduces apoptosis in neurodegeneration models |

Q & A

Basic Research Questions

Q. How can 4-Hexen-1-ol, 5-methyl-2-(1-methylethylidene)-, dihydro deriv. be reliably identified and quantified in complex mixtures?

- Methodological Answer : Reverse-phase HPLC using a Newcrom R1 column is a validated approach. The mobile phase typically consists of acetonitrile (MeCN), water, and phosphoric acid (or formic acid for MS compatibility). This method achieves baseline separation with a retention time of ~7.5 minutes under isocratic conditions . For quantification in essential oils (e.g., lavender), GC-MS with a DB-5MS column and splitless injection (250°C) is recommended, using peak area normalization for relative abundance calculations .

| HPLC Parameters | Details |

|---|---|

| Column | Newcrom R1 (3 µm particles for UPLC) |

| Mobile Phase | MeCN:H₂O:H₃PO₄ (70:30:0.1 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

Q. What structural features influence the compound’s chromatographic behavior and stability?

- The low silanol activity of the Newcrom R1 column minimizes secondary interactions with the compound’s tertiary alcohol and isopropylidene groups, improving peak symmetry . Its logP of 4.34 indicates strong hydrophobicity, requiring high organic mobile phases for elution. Stereochemical complexity (e.g., (R)-configuration in lavandulol derivatives) necessitates chiral columns for enantiomeric resolution .

Advanced Research Questions

Q. What experimental strategies are recommended for isolating enantiomeric forms of this compound?

- Chiral Resolution : Use chiral stationary phases (CSPs) like cellulose tris(3,5-dimethylphenylcarbamate) for HPLC. Enantiomers exhibit distinct retention times due to interactions with the CSP’s helical grooves. Preparative isolation requires scaling column dimensions and optimizing flow rates to maintain resolution while increasing sample load .

Q. How does the compound interact with biological targets such as 5-HT₃ receptors in antiemetic applications?

- Mechanistic Insights : The compound reduces serum 5-HT levels by downregulating 5-HT₃ receptor expression in the medulla oblongata, as shown in rat models. Immunohistochemistry revealed decreased Ca²⁺/CaMKII/ERK1/2 pathway activation, suggesting modulation of serotonin signaling. Molecular docking studies highlight affinity for BRAF and PDE4B, key regulators of the cAMP pathway .

Q. What synthetic routes are available for derivatives, and how do reaction conditions influence product distribution?

- Synthetic Pathways :

- Ethenylation : React 2,5-dimethyl-4-hexen-1-ol with ethenylating agents (e.g., vinyl bromide) under Pd/C catalysis (60°C, 24 hrs). Yield: ~75% .

- Oxidation : Treat with KMnO₄ in acidic conditions to form ketones; monitor via TLC (Rf shift from 0.5 to 0.8 in hexane:EtOAc 8:2). Side products include epoxides if peroxide traces are present .

Q. How can researchers resolve discrepancies in reported antimicrobial efficacy across studies?

- Critical Analysis : Variability arises from differences in:

- Test strains : Activity against Candida albicans (MIC: 128 µg/mL) vs. Staphylococcus aureus (MIC: 256 µg/mL) .

- Solubility : Use of DMSO vs. ethanol affects compound bioavailability.

- Standardize protocols using CLSI guidelines and include positive controls (e.g., fluconazole) for cross-study comparability .

Data Contradiction Analysis

Q. Why do some studies report weak antifungal activity despite structural similarity to lavandulyl acetate?

- Hypothesis Testing : The dihydro derivative’s reduced double-bond saturation may limit membrane penetration compared to lavandulyl acetate. Conduct head-to-head comparative assays under identical conditions (e.g., broth microdilution) to isolate structural contributions .

Research Design Considerations

Q. What in vitro models are suitable for evaluating antiemetic activity beyond receptor binding assays?

- Integrated Models :

- Ion Channel Electrophysiology : Patch-clamp studies on HEK293 cells expressing 5-HT₃ receptors to measure current inhibition.

- Caco-2 Monolayers : Assess blood-brain barrier permeability using Papp values (>5 × 10⁻⁶ cm/s indicates CNS bioavailability) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.